2,3-Dimethylbenzoic acid 2,3-Dimethylbenzoic acid 2,3-Dimethylbenzoic acid shows high binding affinity with antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus.
2,3-dimethylbenzoic acid is a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 3. It derives from a benzoic acid. It is a conjugate acid of a 2,3-dimethylbenzoate.
Brand Name: Vulcanchem
CAS No.: 603-79-2
VCID: VC21345763
InChI: InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)
SMILES: CC1=C(C(=CC=C1)C(=O)O)C
Molecular Formula: C9H10O2
Molecular Weight: 150.17 g/mol

2,3-Dimethylbenzoic acid

CAS No.: 603-79-2

Cat. No.: VC21345763

Molecular Formula: C9H10O2

Molecular Weight: 150.17 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2,3-Dimethylbenzoic acid - 603-79-2

CAS No. 603-79-2
Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
IUPAC Name 2,3-dimethylbenzoic acid
Standard InChI InChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)
Standard InChI Key RIZUCYSQUWMQLX-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)O)C
Canonical SMILES CC1=C(C(=CC=C1)C(=O)O)C
Appearance White to Tan Powder
Melting Point 146.0 °C

Structural and Chemical Identity

Basic Characteristics

2,3-Dimethylbenzoic acid belongs to the family of dimethylbenzoic acids, specifically defined as "a dimethylbenzoic acid in which the two methyl groups are located at positions 2 and 3" . The compound is represented by the molecular formula C₉H₁₀O₂ with a molecular weight of 150.17 g/mol . Its structure consists of a benzoic acid core with two methyl substituents at ortho and meta positions relative to the carboxylic acid group.

Identification Parameters

The compound is uniquely identified through several standardized parameters that facilitate its recognition in chemical databases and research literature:

Identification ParameterValue
CAS Registry Number603-79-2
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
IUPAC Standard InChIInChI=1S/C9H10O2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H,10,11)
InChIKeyRIZUCYSQUWMQLX-UHFFFAOYSA-N
SMILES NotationC(O)(=O)C1=CC=CC(C)=C1C

The standardized notation systems provide a universal method for representing this compound across different chemical databases and research publications, ensuring consistent identification in scientific literature.

Physical and Chemical Properties

Physical State and Appearance

At standard conditions (20°C), 2,3-dimethylbenzoic acid exists as a solid, typically appearing as a white to almost white crystalline powder . The physical appearance provides immediate visual identification characteristics important for laboratory and industrial applications.

Thermodynamic and Physical Properties

The compound possesses well-documented thermodynamic and physical properties that define its behavior under various conditions:

PropertyValueReference
Melting Point144-146°C (literature value)
144.0-147.0°C (specification range)
Boiling Point271.51°C (estimated)
Density1.0937 g/cm³ (estimated)
Refractive Index1.5188 (estimated)
pKa3.771 (at 25°C)
Standard Enthalpy of Formation (ΔfH° gas)-345.8 ± 1.7 kJ/mol

These properties are essential for understanding the compound's behavior in various reaction environments and for quality control purposes in industrial applications.

Solubility Characteristics

The compound demonstrates differential solubility across various solvents, showing good solubility in organic solvents like ethanol, from which it can be crystallized . It is notably soluble in alkaline solutions, forming the corresponding carboxylate salt, which is an important property utilized in its purification process . Its limited water solubility at neutral pH is consistent with other short-chain carboxylic acids, while its solubility increases significantly in basic solutions.

Synthetic Methods and Production

Industrial Synthesis Pathways

The primary industrial route for synthesizing 2,3-dimethylbenzoic acid involves the carboxylation of ortho-xylene using carbon dioxide as the carboxylating agent . This represents an environmentally favorable approach that utilizes CO₂ as a renewable carbon source.

Laboratory Preparation Procedure

A detailed laboratory synthesis procedure has been documented with the following specifications:

  • Reactants: ortho-xylene (40 mL), anhydrous aluminum chloride (2.5 g), and N-butylimidazole (1.16 g)

  • Reaction conditions: 40°C, CO₂ pressure of 6 MPa, stirring at 1000 rpm for 48 hours

  • Processing: Hydrolysis with water, extraction with ether, alkaline dissolution followed by acidification

  • Yield: 81.3% of purified 2,3-dimethylbenzoic acid as a white solid

This procedure represents an optimized approach for laboratory-scale production with high efficiency and product purity.

Purification Methods

The compound can be effectively purified through crystallization from ethanol . An additional documented purification method involves:

  • Dissolution in 10% sodium hydroxide solution

  • Filtration to remove insoluble impurities

  • Acidification to pH 1 using hydrochloric acid

  • Crystallization at -10°C followed by filtration and drying

These purification methods yield high-purity 2,3-dimethylbenzoic acid suitable for analytical and research applications.

Analytical Methods and Characterization

Instrumental Analysis Techniques

Several analytical methods have been developed for the detection and quantification of 2,3-dimethylbenzoic acid, particularly in biological matrices:

  • Gas Chromatography (GC): Utilized for quantitative determination with internal standard methodology

  • Gas Chromatography/Mass Selective Detection (GC/MSD): Applied for identification and confirmation of the compound in complex matrices

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for structural confirmation and purity assessment

These techniques provide comprehensive analytical capabilities for research, quality control, and biological monitoring applications.

Biological Monitoring Applications

Research has established the relevance of 2,3-dimethylbenzoic acid as a biomarker for occupational exposure to trimethylbenzene (TMB), a common component in industrial solvents:

  • The compound appears in urine samples following exposure to TMB-containing solvents like Farbasol

  • Detection limit in urine has been established at 400 μg/dm³

  • Samples remain stable for up to 192 days when stored at -18°C

This application demonstrates the importance of 2,3-dimethylbenzoic acid in occupational health monitoring and toxicological assessments.

Biological and Biochemical Properties

Metabolic Relevance

2,3-Dimethylbenzoic acid has been identified as a urinary metabolite resulting from the biological transformation of 1,2,3-trimethylbenzene (hemimellitene), which constitutes approximately 5% of the solvent Farbasol . This metabolic relationship establishes its importance in toxicological studies and occupational exposure assessments.

Receptor Binding Properties

Research has demonstrated that 2,3-dimethylbenzoic acid exhibits "high binding affinity with antenna-specific odorant-binding protein of the alfalfa plant bug, Adelphocoris lineolatus" . This property suggests potential applications in agricultural science and pest management strategies, though further research is needed to fully exploit this characteristic.

Applications and Uses

Chemical Synthesis Applications

The compound serves as an important chemical intermediate in several synthetic pathways:

  • As a reagent in the synthesis of pyridyl benzamides, which function as inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent of African trypanosomiasis

  • As a precursor in the synthesis of 2,3-Dihydro-1H-isoindole-4-carboxylic acid, which is further utilized in developing aminoalkylbenzoic acid derivatives

These applications highlight its significance in pharmaceutical development and medicinal chemistry.

Pharmaceutical Relevance

The derivatives synthesized using 2,3-dimethylbenzoic acid as a starting material have shown potential therapeutic applications for various conditions:

  • Treatment of faintness attacks and hypokinesia

  • Management of cranial and neurodegenerative disorders

  • Addressing depression, anxiety, and neuropathic pain

  • Amelioration of sleep disorders and neuropathological conditions

This pharmaceutical relevance underscores the compound's importance in drug discovery and development processes.

Hazard TypeClassificationStatement
Signal WordWarning
SkinIrritation (Category 2)H315: Causes skin irritation
EyeIrritation (Category 2)H319: Causes serious eye irritation

These classifications necessitate appropriate handling protocols in laboratory and industrial settings.

Precautionary Measures

Recommended safety practices for handling 2,3-dimethylbenzoic acid include:

  • Thorough washing of skin after handling (P264)

  • Use of protective gloves, eye protection, and face protection (P280)

  • Washing with plenty of water if skin contact occurs (P302+P352)

  • Seeking medical advice if eye irritation persists (P337+P313)

  • Cautious rinsing with water for several minutes if eye contact occurs, removing contact lenses if present (P305+P351+P338)

  • Removal and washing of contaminated clothing before reuse (P362+P364)

  • Seeking medical advice if skin irritation occurs (P332+P313)

These precautionary measures ensure safe handling in research and industrial environments.

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